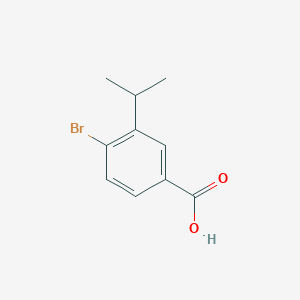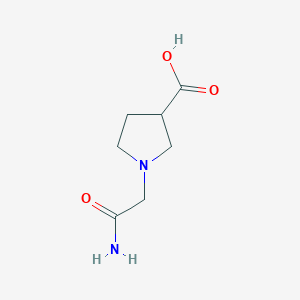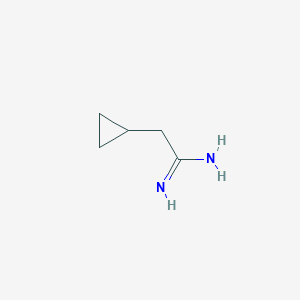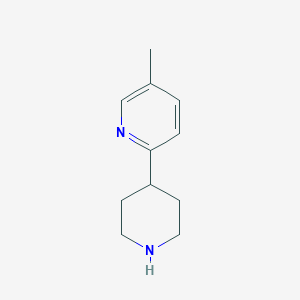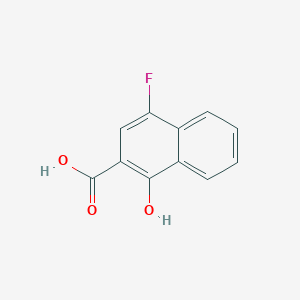
1-Tert-butylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butylcyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene followed by selective hydrogenation and hydroxylation. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent like tert-butyl bromide . The intermediate product is then subjected to hydrogenation using a palladium catalyst under mild conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: 1-tert-butylcyclopent-2-en-1-one.
Reduction: 1-tert-butylcyclopentanol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Tert-butylcyclopent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butylcyclopent-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors . The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity .
Comparison with Similar Compounds
1-Tert-butylcyclopent-2-en-1-ol can be compared with other similar compounds, such as:
1-tert-butylcyclopentan-1-ol: This compound lacks the double bond in the cyclopentene ring, resulting in different reactivity and applications.
2-tert-butyl-2-cyclopenten-1-ol: This isomer has the tert-butyl group at a different position, leading to variations in chemical behavior and biological activity.
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the reactivity of the hydroxyl group with the steric effects of the tert-butyl group. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-tert-butylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)9(10)6-4-5-7-9/h4,6,10H,5,7H2,1-3H3 |
InChI Key |
QFYNVNROKGZOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



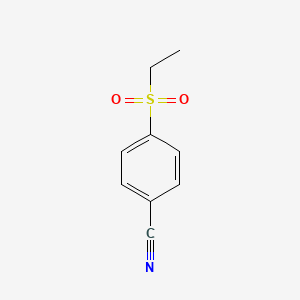

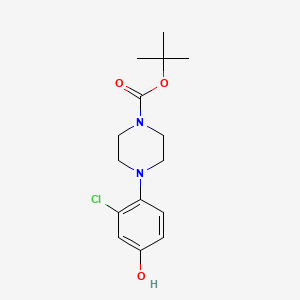
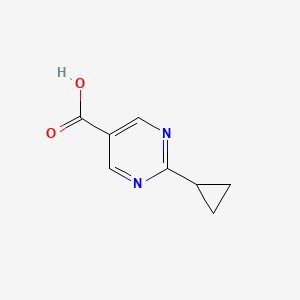

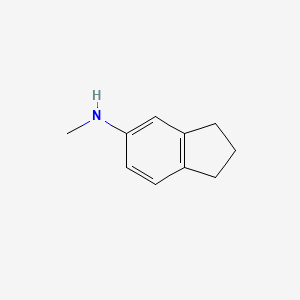
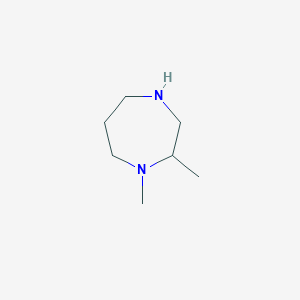
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)
